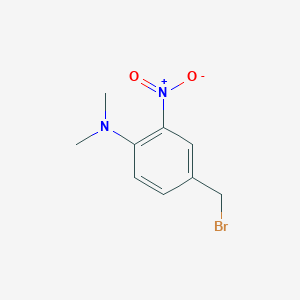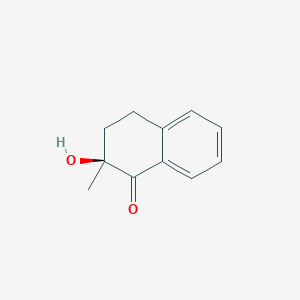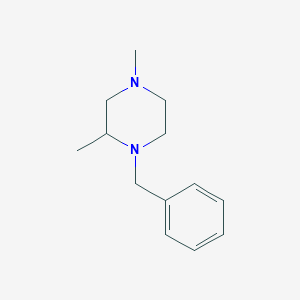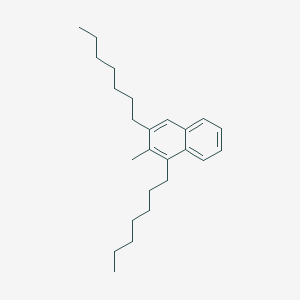
1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate): is a silicon-based compound known for its unique chemical structure and properties. It is part of the broader family of organosilicon compounds, which are widely used in various industrial and scientific applications due to their stability and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) typically involves the hydrolysis of silane precursors under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of catalysts to facilitate the hydrolysis process. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
化学反应分析
Types of Reactions: 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: It can be reduced using hydride sources to yield silanol compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydride sources such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various siloxane and silanol derivatives, which have applications in polymer synthesis and surface modification.
科学研究应用
Chemistry: In chemistry, 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) is used as a precursor for the synthesis of advanced materials, including siloxane-based polymers and resins. Its unique structure allows for the formation of highly cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials.
Biology: In biological research, this compound is utilized in the development of biocompatible coatings and materials. Its ability to form stable, inert surfaces makes it ideal for applications in medical devices and implants.
Medicine: In medicine, the compound is explored for its potential in drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it a promising candidate for targeted drug delivery.
Industry: In industrial applications, 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) is used in the production of high-performance coatings, adhesives, and sealants. Its stability and resistance to environmental factors make it suitable for use in harsh conditions.
作用机制
The mechanism of action of 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) involves its interaction with various molecular targets. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymer networks or biological systems. The silicon-oxygen backbone provides structural stability, while the hydroxyl groups offer sites for further functionalization.
相似化合物的比较
1,1,3,3-Tetramethyldisiloxane: Known for its use as a reducing agent and in hydrosilylation reactions.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Used in the synthesis of silicone polymers and resins.
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Employed as a silylating reagent in organic synthesis.
Uniqueness: 1,1,3,3-Tetrahydroxydisiloxane-1,3-diyl bis(trihydrogen orthosilicate) stands out due to its multiple hydroxyl groups, which provide numerous sites for hydrogen bonding and functionalization. This makes it highly versatile for applications requiring strong adhesion, biocompatibility, and stability.
属性
CAS 编号 |
105201-34-1 |
|---|---|
分子式 |
H10O13Si4 |
分子量 |
330.41 g/mol |
IUPAC 名称 |
[dihydroxy(trihydroxysilyloxy)silyl]oxy-dihydroxy-trihydroxysilyloxysilane |
InChI |
InChI=1S/H10O13Si4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h1-10H |
InChI 键 |
MTBNZCSAHFNJID-UHFFFAOYSA-N |
规范 SMILES |
O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O[Si](O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



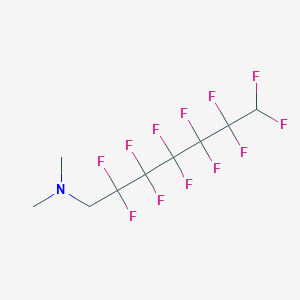
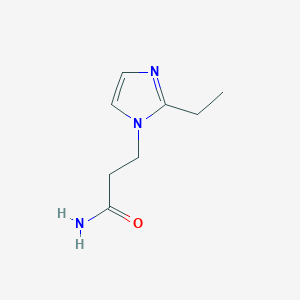
![3-Phenyl-3-[(propan-2-yl)oxy]propane-1,2-diol](/img/structure/B14321024.png)
![[4-(4-Methoxyphenyl)-3-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14321031.png)
![Stannane, phenyltris[(trifluoroacetyl)oxy]-](/img/structure/B14321038.png)
